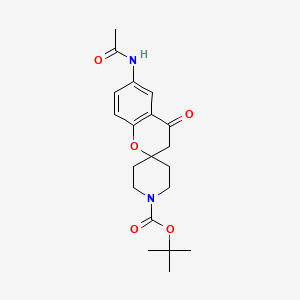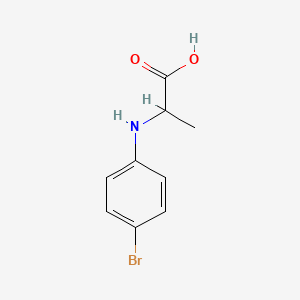![molecular formula C9H7NO4S B3034874 2-[(Cyanomethyl)sulfonyl]benzoic acid CAS No. 243984-87-4](/img/structure/B3034874.png)
2-[(Cyanomethyl)sulfonyl]benzoic acid
Übersicht
Beschreibung
2-[(Cyanomethyl)sulfonyl]benzoic acid, commonly referred to as CMSA, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. CMSA is a sulfonamide derivative of benzoic acid and can be synthesized from the reaction of cyanide and sulfonyl chloride. CMSA has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Copper-Mediated Sulfonylation : Liu et al. (2015) demonstrated a copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives using sodium sulfinates. This method offers a way to synthesize various aryl sulfones with excellent regioselectivity, which could have implications in material science and pharmaceuticals (Liu et al., 2015).
Pd(II)-Catalyzed Functionalizations : Li et al. (2016) researched the selective C–H bond functionalization of benzoic acids, providing tools for organic synthesis. They developed a protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template, which is significant for synthesizing complex drug molecules and natural products (Li et al., 2016).
Sulfonyl-Bridged Oligo(benzoic Acid)s : Morohashi et al. (2014) studied the synthesis, X-ray structures, and properties of sulfonyl-bridged oligo(benzoic acid)s. Their work, which includes the analysis of molecular structures and their potential as metal extractants, is vital for the development of new materials and in the field of inorganic chemistry (Morohashi et al., 2014).
Electrochemical Behavior Studies : Mandić et al. (2004) investigated the electrochemical reduction of benzoic acid derivatives with sulfonyl groups, analyzing their electrochemical behaviors. This research is significant in electrochemistry and materials science, particularly for developing new electrochemical sensors or batteries (Mandić et al., 2004).
Role in Stress Tolerance in Plants : Senaratna et al. (2004) explored how benzoic acid derivatives like 2-[(Cyanomethyl)sulfonyl]benzoic acid might play a role in inducing stress tolerance in plants. This has implications in agricultural science and plant biology (Senaratna et al., 2004).
Eco-Friendly Synthesis Methods : Almarhoon et al. (2019) reported an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. Their work is crucial in green chemistry, focusing on synthesizing chemicals in an environmentally friendly manner (Almarhoon et al., 2019).
Binding Studies : Zia and Price (1975) conducted a study on the binding of sulfonylurea drugs to bovine serum albumin using difference spectrophotometry. This research is relevant to biochemistry and pharmacology, particularly in understanding drug-protein interactions (Zia & Price, 1975).
Metabolism Study in Pharmaceuticals : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, identifying key metabolic pathways. This study is important for pharmaceutical sciences, especially in drug development and understanding drug metabolism (Hvenegaard et al., 2012).
Spectrophotometric Applications : Wada et al. (1982) synthesized benzoic acid derivatives for the spectrophotometric determination of cobalt, showing their application in analytical chemistry and environmental testing (Wada et al., 1982).
Anti-Inflammatory Activity Evaluation : Han et al. (2017) evaluated the anti-inflammatory activity of N-sulfonyl anthranilic acids derived from benzoic acids. Such research has implications in medicinal chemistry and drug discovery, especially for developing new anti-inflammatory drugs (Han et al., 2017).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Specific safety and hazard information for 2-[(Cyanomethyl)sulfonyl]benzoic acid is not available in the resources.
Wirkmechanismus
Target of Action
Based on its structural similarity to benzoic acid, it may interact with similar targets . Benzoic acid is known to conjugate with glycine in the liver and is excreted as hippuric acid .
Mode of Action
The sulfonyl group is often involved in hydrogen bonding, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This suggests that 2-[(Cyanomethyl)sulfonyl]benzoic acid may have similar pharmacokinetic properties.
Result of Action
For instance, benzoic acid is known to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts or reagents can influence the reactions it undergoes . .
Biochemische Analyse
Biochemical Properties
2-[(Cyanomethyl)sulfonyl]benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting cellular processes. For instance, binding to an enzyme’s active site may prevent substrate binding, thereby inhibiting the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIKMQMPXQCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285937 | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-87-4 | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
